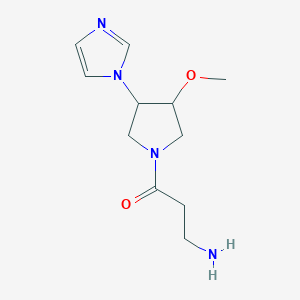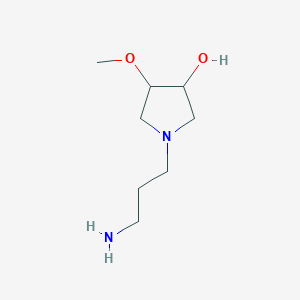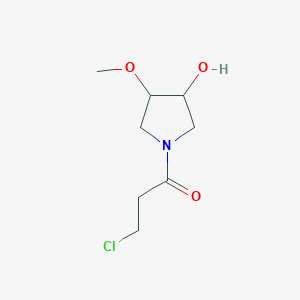![molecular formula C11H15BrClNO B1478181 [2-(3-Bromophenyl)tetrahydro-2H-pyran-4-yl]amine hydrochloride CAS No. 2205311-53-9](/img/structure/B1478181.png)
[2-(3-Bromophenyl)tetrahydro-2H-pyran-4-yl]amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the use of halogenated heterocycles as building blocks in organic synthesis . The latent alcohol functionality of these bifunctional building blocks can be generated using aqueous acid .Molecular Structure Analysis
The molecular structure of similar compounds shows that they contain a tetrahydropyran ring, which is the most frequently reported three-dimensional ring system in marketed drugs . The molecular weight of a similar compound, 4-Aminotetrahydropyran hydrochloride, is 137.61 g/mol .Chemical Reactions Analysis
The chemical reactions involving such compounds often include cross-coupling reactions with potassium heteroaryltrifluoroborates . These reactions are used in the preparation of tellurated heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds show that they are typically in liquid form with a density of around 0.977 g/cm3 at 25 °C . The refractive index is around n20/D 1.463 .Safety And Hazards
Future Directions
The future directions of research involving “[2-(3-Bromophenyl)tetrahydro-2H-pyran-4-yl]amine hydrochloride” could involve further exploration of its potential applications in drug development and material synthesis. Additionally, the use of such compounds in the synthesis of potentially biologically active pyran and pyridine derivatives could be an area of future study .
properties
IUPAC Name |
(2S,4R)-2-(3-bromophenyl)oxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11;/h1-3,6,10-11H,4-5,7,13H2;1H/t10-,11+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUFRANCZXZPMU-DHXVBOOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1N)C2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](C[C@@H]1N)C2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Bromophenyl)tetrahydro-2H-pyran-4-yl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



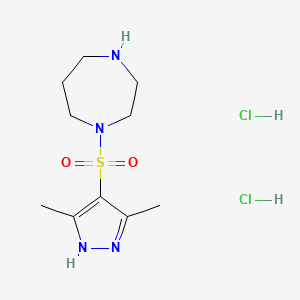

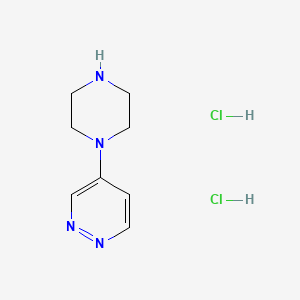
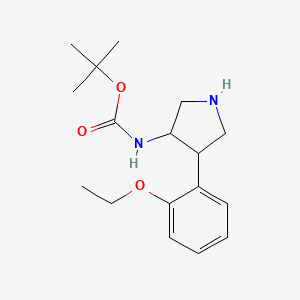




![3-(piperidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1478111.png)
